Enhanced Acidity (pKa) of 2,2-Dichloro-1-methylcyclopropanecarboxylic Acid vs. Non-Halogenated Analog
The 2,2-dichloro substitution on the cyclopropane ring significantly increases the acidity of the carboxylic acid group. The predicted pKa of 2,2-Dichloro-1-methylcyclopropanecarboxylic acid is 3.51±0.50, which is approximately 1.36 pKa units lower than the unsubstituted 1-methylcyclopropanecarboxylic acid . This quantifiable difference in acidity can alter reactivity, nucleophilic substitution kinetics, and formulation requirements.
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 3.51±0.50 (Predicted) |
| Comparator Or Baseline | 1-Methylcyclopropanecarboxylic acid: 4.87±0.20 (Predicted) |
| Quantified Difference | ΔpKa = -1.36 (target is more acidic) |
| Conditions | Predicted values from computational models, commonly used for initial property assessment. |
Why This Matters
For procurement, this property difference is critical when selecting an intermediate for reactions sensitive to pH or requiring specific protonation states.
